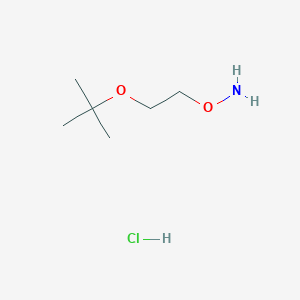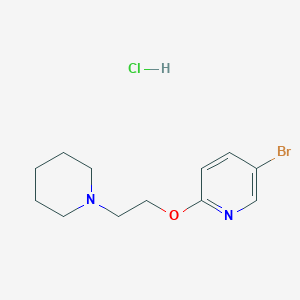![molecular formula C16H15BrF2NO3P B1382957 7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile CAS No. 1042170-70-6](/img/structure/B1382957.png)
7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile
Overview
Description
7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile is a complex chemical compound with potential applications in scientific research. It is also known as P-[(3-Bromo-6-cyano-2-naphthalenyl)difluoromethyl]phosphonic Acid Diethyl Ester . The compound has a molecular weight of 418.17 and a molecular formula of C16H15BrF2NO3P .
Molecular Structure Analysis
The compound has a complex structure with a Canonical SMILES representation asCCOP(=O)(C(C1=C(C=C2C=C(C=CC2=C1)C#N)Br)(F)F)OCC . The InChI representation is InChI=1S/C16H15BrF2NO3P/c1-3-22-24(21,23-4-2)16(18,19)14-8-12-6-5-11(10-20)7-13(12)9-15(14)17/h5-9H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has a topological polar surface area of 59.3Ų and an XLogP3 of 4.1 . It has 6 hydrogen bond acceptors and 0 hydrogen bond donors . The compound is canonicalized .Scientific Research Applications
Synthesis and Organic Chemistry
Naphthalene Derivatives Synthesis : Research shows the importance of naphthalene derivatives in the synthesis of various chemical compounds. A study by (Xu & He, 2010) discusses the synthesis of 2-Bromo-6-methoxynaphthalene, which is vital in the preparation of non-steroidal anti-inflammatory agents.
Crystallography and Naphthalene Derivatives : Naphthalene derivatives like 7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile are key in understanding crystal structures. A study by (Noland, Narina, & Britton, 2011) highlights the synthesis and crystallography of halonaphthalene carbonitriles.
Lithium Diisopropylamide Mediated Reactions : The compound's derivatives are used in lithium diisopropylamide mediated reactions, which are critical in organic synthesis. A paper by (Biehl, Deshmukh, & Dutt, 1993) discusses these reactions.
Pharmaceutical and Medicinal Chemistry
Inhibitor Synthesis : These naphthalene derivatives are crucial in synthesizing inhibitors for certain neurotransmitters. (Erichsen et al., 2010) delves into the synthesis and study of a specific EAAT1 inhibitor.
Photochemical Reactions : The photochemical reactions of naphthalene derivatives are significant in the synthesis of various pharmacological compounds. For instance, (Majima, Pac, & Sakurai, 1980) explore the stereospecific ring cleavage in these compounds.
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. Given its complex structure, it may interact with various biological systems in unique ways.
properties
IUPAC Name |
7-bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF2NO3P/c1-3-22-24(21,23-4-2)16(18,19)14-8-12-6-5-11(10-20)7-13(12)9-15(14)17/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHIMFGIEAYGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C=C2C=C(C=CC2=C1)C#N)Br)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF2NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



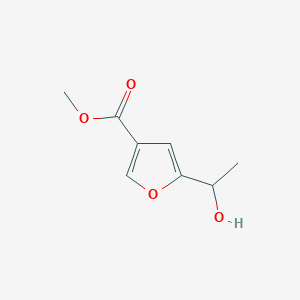
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)

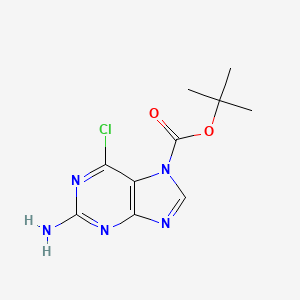
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)

![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1382887.png)


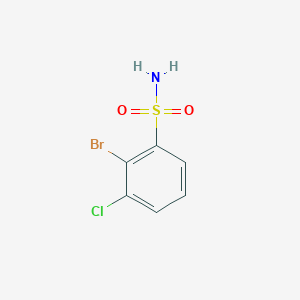
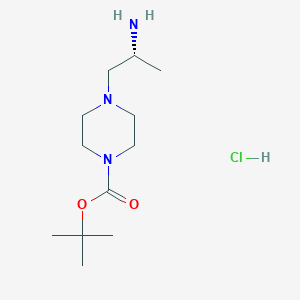
![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
